molecular formula C7H8BrNO B1528136 2-Bromo-3-methyl-5-(hydroxymethyl)pyridine CAS No. 1310416-58-0

2-Bromo-3-methyl-5-(hydroxymethyl)pyridine

Cat. No. B1528136
M. Wt: 202.05 g/mol
InChI Key: GFQSVIQMKNEXHC-UHFFFAOYSA-N
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Description

“2-Bromo-3-methyl-5-(hydroxymethyl)pyridine” is a chemical compound with the molecular formula C7H8BrNO . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are often used as building blocks in the synthesis of more complex molecules in the fields of pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of pyridine derivatives often involves bromination reactions . For instance, 2-Amino-5-bromo-3-methylpyridine can be prepared from 2-amino-3-methylpyridine via bromination . In addition, the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones .


Molecular Structure Analysis

The molecular structure of “2-Bromo-3-methyl-5-(hydroxymethyl)pyridine” can be analyzed using various computational methods. For instance, the molecular electrostatic potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach can be used to simulate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to achieve the frontier orbital gap .


Chemical Reactions Analysis

The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . The selectivity of the bromination reaction is currently only about 50%, suggesting that there is room for optimization in this process .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-3-methyl-5-(hydroxymethyl)pyridine” include a molecular weight of 202.05 . The boiling point and density of 2-Bromo-3-methylpyridine, a related compound, are 218-219 °C and 1.544 g/mL at 25 °C, respectively .

Scientific Research Applications

Efficient Synthesis Methods

A novel preparation method for 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in synthesizing rupatadine, demonstrates a simple, efficient, and environmentally friendly approach with a 65.9% overall yield. This method uses 5-methylnicotinic acid as the starting material, highlighting the compound's role in facilitating streamlined synthetic routes (Guo, Lu, & Wang, 2015).

Advanced Material Development

Research into hyperbranched poly[bis(alkylene)pyridinium]s, synthesized from derivatives including 3,5-bis(bromomethyl)pyridine hydrobromide, showcases the creation of new hyperbranched polyelectrolytes. These materials exhibit promising properties for various applications due to their unique structural features and reactivity (Monmoton, Lefebvre, & Fradet, 2008).

Magnetic and Optical Properties

The use of 2-(hydroxymethyl)pyridine in 4f metal chemistry has led to the discovery of a new family of Ln(III)(9) clusters with sandglass-like topology. These clusters exhibit dual physical properties: single-molecule magnetism behavior in the Dy(III) cluster and intense red photoluminescence in the Eu(III) cluster, demonstrating the compound's potential in developing materials with specific magnetic and optical characteristics (Alexandropoulos et al., 2011).

Future Directions

The future directions for “2-Bromo-3-methyl-5-(hydroxymethyl)pyridine” could involve its use as a building block in the synthesis of more complex molecules. For instance, 5-Bromo-2-methylpyridine has been used as a starting reagent for the synthesis of 5,5′-dimethyl-2,2′-bipyridine . Additionally, the bromination of MPE, a key step in the synthesis of imidazolinones, could be optimized to improve the selectivity of the reaction .

properties

IUPAC Name

(6-bromo-5-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-2-6(4-10)3-9-7(5)8/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQSVIQMKNEXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methyl-5-(hydroxymethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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